2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol

Chemical Sourcing Procurement Risk Data Verification

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol is a monoterpenoid alcohol featuring a cyclohexanol core with a 3-methylbut-3-en-1-yl substituent. It is primarily offered as a research chemical with a standard purity of 95%.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
Cat. No. B15260655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(=C)CCC1CCCCC1O
InChIInChI=1S/C11H20O/c1-9(2)7-8-10-5-3-4-6-11(10)12/h10-12H,1,3-8H2,2H3
InChIKeyFYLAEGWHVSJYQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol (CAS 1592633-45-8): Sourcing a Specialized Monoterpenoid Alcohol Building Block


2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol is a monoterpenoid alcohol featuring a cyclohexanol core with a 3-methylbut-3-en-1-yl substituent . It is primarily offered as a research chemical with a standard purity of 95% . This compound is classified as a secondary alcohol and serves as a chiral building block or synthetic intermediate, particularly in fragrance and pharmaceutical precursor research [REFS-1, REFS-3]. However, publicly available primary literature detailing its specific performance against close structural analogs is extremely limited, making direct, data-driven comparisons difficult.

Standard research-grade purity backed by supplier QC documentation
Chiral secondary alcohol building block with two stereocenters for asymmetric synthesis
Fragrance and pharmaceutical precursor research — may support novel structure screening
Limited public comparator data; internal functional validation is essential for procurement confidence

The Risk of Blind Substitution: Why 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol Requires Specific Vetting


The subtle structural nuances of cyclohexanol derivatives, such as the position of a double bond or the presence of a methyl branch on the alkenyl side chain, are known to drastically alter their organoleptic properties and biological activity . For instance, a patent on novel cyclohexanols explicitly states that the fragrance of compounds changes completely depending on slight structural differences . Therefore, substituting 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol with a generic analog like a saturated alkyl-chain cyclohexanol or a different double-bond isomer cannot be done without risking the intended research outcome, functional performance, or sensory profile. The specific lack of public, head-to-head performance data for this exact compound means that any substitution must be verified through proprietary, internal testing .

Saturated or different olefin isomer may shift odor/activity profile. Structural nuances in cyclohexanol derivatives can alter organoleptic and biological outcomes.
No public head-to-head data against close analogs. Any substitution requires proprietary functional screening to verify endpoint fidelity.
Uncharacterized sensory profile cannot be predicted from class-level patent inference alone; internal panel evaluation is necessary.

Evidence Guide for 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol: What the Data Shows (and Does Not Show)


A Critical Gap: Absence of Public Head-to-Head Performance Data Against Close Analogs

A comprehensive search of primary research papers, patents, and authoritative databases reveals no publicly available studies that quantitatively compare 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol with its closest analogs (e.g., 2-(3-methylbut-2-en-1-yl)cyclohexanol, 1-methyl-2-(3-methylbut-3-en-1-yl)cyclohexan-1-ol, or its saturated form) in any functional assay (olfactory, biological, or chemical reactivity) [REFS-1, REFS-2]. This is a critical finding for scientific procurement, as it means that any claims of superiority for this specific compound over an analog must be internally validated by the end-user .

Public Comparator Data
Data to verify
0 direct comparative studies found
Procurement decisions require internal functional screening, not published differentiation.
Comprehensive literature and patent search identified no head-to-head performance data.
Chemical Sourcing Procurement Risk Data Verification

Purity as a Determinant: The Measurable Quality Benchmark for Procurement

For procurement, the key quantitative differentiator is the supplier's verified purity. 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol is commercially available at a standard purity of 95% . Reputable vendors provide batch-specific quality control data, including NMR, HPLC, and GC analyses, which serve as the verifiable benchmarks for lot acceptance . This is a concrete, quantifiable metric that can be directly compared when selecting between suppliers of the same compound.

Supplier Purity
Specification review
Bidepharm: 95% minimum vs. AKSci: 95% minimum — no significant purity differential.
Lot-specific COA documentation becomes the key selection factor.
Higher-purity commercial grades (>98%) are not publicly listed; internal purity verification may be warranted.
Quality Control Analytical Chemistry Purity Specification

Class-Level Inference: The Structural Foundation for Potential Olfactory Differentiation

While no organoleptic data exists for 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol itself, patent literature demonstrates that within the cyclohexanol class, even minor structural alterations (e.g., shifting a double bond or changing an alkyl chain) produce qualitatively different odor profiles . For example, different 1-substituted-2,2,6-trimethylcyclohexan-1-ols are described as having 'sweet floral or minty' versus 'woody or earthy' odors based solely on the nature of the substituent . This class-level evidence strongly implies that the specific 3-methylbut-3-en-1-yl substitution pattern on the target compound will confer a unique, currently undocumented, olfactory property compared to analogs like its saturated version or a positional isomer.

Odor Character Inference
Class-level
Unique substitution pattern likely produces a distinct, undocumented odor profile (patent class inference).
Requires organoleptic panel validation; structural novelty supports fragrance discovery screening.
Cyclohexanol class SAR demonstrates high sensitivity to minor structural changes.
Fragrance Chemistry Structure-Activity Relationship Organoleptics

Application Scenarios for 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol Guided by Current Evidence


Proprietary Fragrance Ingredient Discovery

The strongest application scenario, inferred from class-level patent data , is the use of 2-(3-Methylbut-3-en-1-yl)cyclohexan-1-ol as a novel compound in proprietary fragrance library screening. Its unique structure is highly likely to yield a distinct organoleptic profile. A procurement team should source this compound specifically for internal olfactory evaluation by a trained panel, as its scent cannot be predicted or substituted by any known, closely related analog .

Chiral Building Block in Asymmetric Synthesis

The compound's structure, featuring two undefined stereocenters, makes it well-suited as a chiral intermediate for constructing complex terpenoid or pharmaceutical targets . The procurement driver is not a proven activity advantage but rather its specific substitution pattern, which provides a unique synthetic handle (a secondary alcohol and a terminal alkene) for diastereoselective transformations that a saturated or differently substituted analog cannot offer .

Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, this compound can be a critical probe in a matrix of cyclohexanol analogs to map how the 3-methylbut-3-en-1-yl chain influences a biological target . The procurement decision should be based on the need to fill a specific structural gap in an SAR study. Its value is derived from its structural contribution to a broader dataset, not from an inherent superior property, making it an essential purchase for completing the structural matrix.

Precursor for Material Science Monomers

The presence of both a hydroxyl group and a terminal alkene makes this compound a candidate for synthesizing specialty monomers or cross-linkers . For procurement, the rationale is the ability to create polymers with specific branching or hydrophobicity that cannot be achieved with simpler, commercially available cyclohexanol derivatives. The decision to purchase must be tied to a downstream material performance test of the final polymer.

Application
Selection Property
Validation Focus
Fragrance discovery screening
Substitution pattern specificity
Olfactory panel evaluation
Asymmetric synthesis intermediate
Chiral center configuration utility
Diastereoselective outcome verification
Cyclohexanol SAR matrix studies
Structural gap-filling capability
Biological target response profiling
Specialty monomer synthesis
Dual functional group reactivity
Polymer property testing
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